Morpholino(2-piperidinyl)methanone Hydrochloride
Overview
Description
Morpholino(2-piperidinyl)methanone Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine and piperidine moieties, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Morpholino(2-piperidinyl)methanone Hydrochloride is a type of Morpholino oligomer . Morpholino oligomers are widely used in the zebrafish community to transiently knock down the function of target genes .
Mode of Action
Morpholino oligomers work by steric blocking. They bind to the complementary mRNA or pre-mRNA sequences to hinder the translation or splicing machinery . When the RNA and oligo are injected together, the oligo knocks down expression of the target RNA and the rescue RNA is translated, substituting its product for the endogenous transcript’s product .
Biochemical Pathways
Morpholino oligomers are known to affect gene expression by blocking mrna translation or modifying rna splicing . This can lead to changes in protein synthesis and potentially affect various biochemical pathways.
Pharmacokinetics
Morpholino oligomers are generally known to be stable and resistant to nucleases . They are typically injected into early zebrafish embryos using standard techniques .
Result of Action
The result of this compound’s action is the knockdown of target gene expression . This can lead to changes in protein synthesis and potentially affect various cellular processes. The exact molecular and cellular effects would depend on the specific target gene being knocked down.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature . The efficacy and stability of the compound could potentially be affected by changes in temperature, pH, and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Morpholino(2-piperidinyl)methanone Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cell-penetrating peptides, which facilitate its intracellular delivery . These interactions are crucial for its function as they enable the compound to penetrate cell membranes and exert its effects within the cell. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have an impact on the splice-correction activity within cells . This activity is essential for the proper expression of genes and the maintenance of cellular functions. Additionally, the compound’s ability to penetrate cells and interact with intracellular components makes it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been shown to interact with morpholino oligomers, enhancing their antisense activity and serum-binding profile . These interactions are critical for its function as they enable the compound to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including skin irritation and respiratory issues . Understanding the dosage effects is essential for determining the optimal concentration for research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleic acids . These interactions are crucial for its function as they enable the compound to modulate metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions are essential for its localization and accumulation within the cell. For instance, the compound has been observed to interact with cell-penetrating peptides, which enhance its intracellular delivery and distribution . Understanding these interactions is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for its function as they enable the compound to interact with specific biomolecules and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholino(2-piperidinyl)methanone Hydrochloride can be synthesized through a series of chemical reactions involving morpholine and piperidine derivatives. One common method involves the reaction of morpholine with 2-piperidinylmethanone under controlled conditions to form the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-piperidinyl)methanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Morpholino(2-piperidinyl)methanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A related compound with similar structural features but different chemical properties.
Piperidine: Another structurally related compound that shares the piperidine moiety.
Morpholino nucleosides: Compounds that incorporate the morpholine ring into nucleoside structures
Uniqueness
Morpholino(2-piperidinyl)methanone Hydrochloride is unique due to its combination of morpholine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
morpholin-4-yl(piperidin-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPLCRQSUNTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383330 | |
Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690634-79-8 | |
Record name | (Morpholin-4-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Piperidin-2-ylcarbonyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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